Methyl 9-oxoxanthene-3-carboxylate

Description

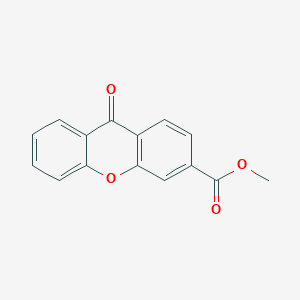

Methyl 9-oxoxanthene-3-carboxylate (IUPAC name: methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate) is a tricyclic aromatic compound with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol . Its structure consists of a xanthene backbone (two benzene rings fused via a heterocyclic oxygen-containing ring) with a ketone group at position 9, a methyl ester at position 3, and a hydroxyl group at position 5. This compound is part of a broader class of xanthene derivatives, which are widely studied for applications in pharmaceuticals, dyes, and materials science due to their electronic properties and structural versatility.

Properties

Molecular Formula |

C15H10O4 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

methyl 9-oxoxanthene-3-carboxylate |

InChI |

InChI=1S/C15H10O4/c1-18-15(17)9-6-7-11-13(8-9)19-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3 |

InChI Key |

HMMUFXQMDBEZTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Xanthene Derivatives with Varying Substituents

Several analogs of methyl 9-oxoxanthene-3-carboxylate differ in substituent groups, altering their physicochemical properties:

Key Findings :

- Polarity : The hydroxyl group at position 7 in the target compound enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents than ethoxy or propoxy analogs.

- Reactivity : The methyl ester at position 3 is less reactive toward nucleophiles compared to free carboxylic acids, which may influence its stability in biological systems.

Thioxanthene Analogs

Replacement of the central oxygen atom with sulfur yields thioxanthene derivatives, which exhibit distinct electronic and biological properties:

Key Findings :

- Electronic Properties : Thioxanthenes exhibit lower band gaps than xanthenes, making them suitable for optoelectronic applications.

Positional Isomers and Alkyl Esters

Variations in ester groups and substituent positions significantly impact functionality:

Key Findings :

- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, affecting drug bioavailability.

- Positional Effects : Carboxyl group placement influences intermolecular interactions, such as π-stacking in solid-state structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.